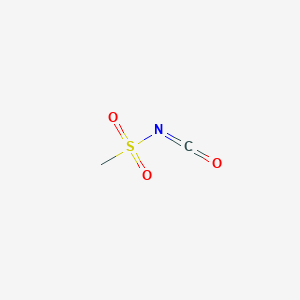

Methanesulfonyl isocyanate

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(oxomethylidene)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3NO3S/c1-7(5,6)3-2-4/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPLTJDZPQZRBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60506250 | |

| Record name | Methanesulfonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3611-92-5 | |

| Record name | Methanesulfonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methanesulfonyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of Methanesulfonyl Isocyanate

Electrophilic Nature and Nucleophilic Addition Reactions

The strong inductive effect of the methanesulfonyl group significantly enhances the partial positive charge on the isocyanate carbon, making it highly susceptible to attack by a wide range of nucleophiles. beilstein-journals.orgwikipedia.org The general mechanism involves the addition of a nucleophile to the carbonyl carbon of the isocyanate, with the proton from the nucleophile subsequently transferring to the nitrogen atom.

Methanesulfonyl isocyanate reacts readily with alcohols (R'-OH) to produce N-methanesulfonylcarbamates, commonly known as urethanes. The reaction proceeds via the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. This is followed by a proton transfer to the nitrogen atom, yielding the stable urethane (B1682113) adduct. kuleuven.beresearchgate.net Kinetic studies on analogous isocyanate reactions suggest that the alcohol can also act as a catalyst, involving multiple alcohol molecules in the transition state. kuleuven.benih.gov Primary alcohols are generally more reactive than secondary alcohols due to reduced steric hindrance. poliuretanos.net

| Reactant (Alcohol) | Product (N-Methanesulfonylcarbamate) | General Conditions |

|---|---|---|

| Methanol (B129727) (CH₃OH) | Methyl N-methanesulfonylcarbamate | Inert solvent, room temperature |

| Ethanol (B145695) (C₂H₅OH) | Ethyl N-methanesulfonylcarbamate | Inert solvent, room temperature |

| Isopropanol ((CH₃)₂CHOH) | Isopropyl N-methanesulfonylcarbamate | Inert solvent, may require mild heating |

The reaction of methanesulfonyl isocyanate with primary (R'NH₂) or secondary (R'R''NH) amines is typically rapid and exothermic, yielding N-substituted sulfonylureas. poliuretanos.net This reaction generally does not require a catalyst. The greater nucleophilicity of amines compared to alcohols leads to a significantly faster reaction rate. researchgate.net

Reaction with a primary or secondary amine: CH₃SO₂NCO + R'R''NH → CH₃SO₂NHCONR'R''

If an excess of methanesulfonyl isocyanate is present, the initially formed sulfonylurea can act as a nucleophile itself, reacting with a second molecule of the isocyanate to form a sulfonylbiuret. wikipedia.org This subsequent reaction involves the addition of the urea's nitrogen atom to the isocyanate's carbonyl carbon.

Biuret formation: CH₃SO₂NHCONHR' + CH₃SO₂NCO → CH₃SO₂NHCON(R')CONHSO₂CH₃

| Reactant (Amine) | Initial Product (Sulfonylurea) | Secondary Product (with excess isocyanate) |

|---|---|---|

| Ammonia (NH₃) | N-Methanesulfonylurea | N,N'-Bis(methanesulfonyl)biuret |

| Aniline (C₆H₅NH₂) | 1-Methanesulfonyl-3-phenylurea | 1,5-Bis(methanesulfonyl)-3-phenylbiuret |

| Diethylamine ((C₂H₅)₂NH) | 1-Methanesulfonyl-3,3-diethylurea | Not typically formed |

Methanesulfonyl isocyanate can also undergo nucleophilic addition with amides. The reaction with unsubstituted or N-monosubstituted amides (R'CONH₂) results in the formation of N-acyl-N'-sulfonylureas. researchgate.netresearchgate.net The amide nitrogen acts as the nucleophile, attacking the isocyanate carbon. This reaction is analogous to the reaction with amines but typically requires more forcing conditions, such as heating.

Reaction with a primary amide: CH₃SO₂NCO + R'CONH₂ → CH₃SO₂NHCONHCOR'

In the case of N,N-disubstituted amides, studies on the similar p-toluenesulfonyl isocyanate have shown that the reaction can proceed with the elimination of carbon dioxide to yield N,N-dialkyl-N′-sulfonylamidines. researchgate.net

Like other highly reactive isocyanates, methanesulfonyl isocyanate reacts vigorously with water. chemicalbook.comnoaa.gov The hydrolysis proceeds through a multi-step pathway. The initial step is the nucleophilic addition of water to the isocyanate group to form an unstable N-methanesulfonylcarbamic acid intermediate. This intermediate rapidly undergoes decarboxylation to yield methanesulfonamide (B31651) and carbon dioxide gas. quora.com

Step 1: CH₃SO₂NCO + H₂O → [CH₃SO₂NHCOOH] (unstable carbamic acid) Step 2: [CH₃SO₂NHCOOH] → CH₃SO₂NH₂ + CO₂

The methanesulfonamide produced in the hydrolysis is itself a nucleophile and can react with another molecule of methanesulfonyl isocyanate. This subsequent reaction results in the formation of the symmetrically disubstituted 1,3-bis(methanesulfonyl)urea.

Step 3: CH₃SO₂NH₂ + CH₃SO₂NCO → (CH₃SO₂)NHCONH(SO₂CH₃)

Computational studies on isocyanate hydrolysis confirm that the presence of strong electron-withdrawing substituents significantly increases the rate of reaction with water. nih.gov

Cycloaddition Reactions

The electron-deficient nature of the isocyanate group in methanesulfonyl isocyanate makes it a potent dienophile and dipolarophile in cycloaddition reactions.

Methanesulfonyl isocyanate is an excellent reactant in [2+2] cycloaddition reactions with alkenes to form four-membered heterocyclic rings known as β-lactams (2-azetidinones). acs.org This reactivity is analogous to that of the well-studied chlorosulfonyl isocyanate (CSI), which is considered one of the most reactive isocyanates in these transformations. beilstein-journals.orgresearchtrends.net The powerful electron-withdrawing sulfonyl group is crucial for activating the N=C bond of the isocyanate for the cycloaddition.

The reaction mechanism can vary depending on the electronic properties of the alkene substrate. researchtrends.net

Concerted Pathway: With electron-deficient alkenes, the reaction is believed to proceed through a concerted [π²s + π²a] mechanism.

Stepwise Pathway: With electron-rich alkenes, the reaction often follows a stepwise pathway involving a zwitterionic or 1,4-diradical intermediate, which is initiated by a single electron transfer (SET) from the alkene to the isocyanate. researchtrends.netwestmont.edu

The resulting product is an N-methanesulfonyl-β-lactam, a valuable synthetic intermediate. The methanesulfonyl group can later be removed under reductive conditions if desired.

General [2+2] Cycloaddition Reaction: CH₃SO₂NCO + R₂C=CR₂ → N-methanesulfonyl-β-lactam

Intermolecular Cycloadditions

The [2+2] cycloaddition of sulfonyl isocyanates with olefins and alkenes is a significant reaction for the synthesis of β-lactams (2-azetidinones), which are key structural motifs in various antibacterial agents. While methanesulfonyl isocyanate itself is part of this reactive class, much of the detailed mechanistic study has been conducted on analogs like chlorosulfonyl isocyanate (CSI) and p-toluenesulfonyl isocyanate. The reactivity and mechanistic pathways are generally applicable across this class of compounds.

The mechanism of the [2+2] cycloaddition is highly dependent on the electronic nature of the alkene partner. Two primary pathways are proposed: a concerted [π2s + π2a] cycloaddition and a stepwise pathway involving a 1,4-dipolar or 1,4-diradical intermediate. nih.gov

Concerted Pathway: This pathway is typically favored for reactions with electron-deficient alkenes. For instance, the reaction of CSI with monofluoroalkenes is suggested to proceed via a concerted mechanism. A vinyl fluorine atom on the alkene raises the energy of a potential stepwise transition state, making the one-step process more favorable. google.com Quantum chemical calculations support this, showing a concerted transition state where the reactants are nearly in the same plane, which is facilitated by a six-electron process involving the nitrogen's lone pair electrons. nih.gov

Stepwise Pathway (Single Electron Transfer - SET): For electron-rich alkenes, the reaction is more likely to proceed through a stepwise mechanism. This pathway is initiated by a single electron transfer (SET) from the alkene to the isocyanate, forming a 1,4-diradical intermediate. nih.govsemanticscholar.org This intermediate then undergoes ring closure to form the four-membered β-lactam ring. Evidence for this diradical intermediate comes from NMR line-broadening studies and trapping experiments. google.comsemanticscholar.org The reaction of p-toluenesulfonyl isocyanate with the highly reactive 3,4-dihydro-2H-pyran, for example, shows evidence of a 1,4-diradical intermediate. semanticscholar.org

The stereochemistry of the resulting β-lactam is dictated by the reaction mechanism. Concerted pathways are generally stereospecific, meaning the stereochemistry of the starting alkene is retained in the product. In contrast, stepwise reactions proceeding through a diradical intermediate may lead to a loss of stereochemical integrity, potentially resulting in a mixture of stereoisomers. The reversibility of the formation of the diradical intermediate can be studied using chiral allenes, where a loss of enantiomeric excess can indicate the reversibility of the intermediate formation.

Table 1: Mechanistic Pathways in [2+2] Cycloadditions of Sulfonyl Isocyanates with Alkenes

| Alkene Type | Predominant Mechanism | Key Characteristics |

|---|---|---|

| Electron-Rich | Stepwise (Single Electron Transfer) | Involves a 1,4-diradical intermediate; may not be stereospecific. nih.govsemanticscholar.org |

| Electron-Deficient | Concerted | One-step process; generally stereospecific. nih.govgoogle.com |

Methanesulfonyl isocyanate participates in [5+2] cycloaddition reactions with 2-vinylaziridines to afford seven-membered cyclic ureas. This reaction provides a direct and efficient route to these important heterocyclic structures under mild conditions. nih.gov

The reaction proceeds smoothly, typically in a solvent like dichloromethane (B109758) (CH₂Cl₂), to give the desired 1,3-diazepin-2-one derivatives in high yields. A notable solvent effect has been observed, with dichloromethane favoring the formation of the seven-membered ring. nih.gov The proposed mechanism involves the initial nucleophilic attack of the aziridine (B145994) nitrogen onto the central carbon of the isocyanate group. This is followed by a ring-opening of the aziridine and subsequent cyclization to form the stable seven-membered ring. This cycloaddition serves as a novel and straightforward method for synthesizing these cyclic ureas. nih.gov

Table 2: [5+2] Cycloaddition for Seven-Membered Cyclic Urea Synthesis

| Reactants | Product Type | Conditions | Significance |

|---|---|---|---|

| Methanesulfonyl Isocyanate + 2-Vinylaziridine | Seven-membered cyclic urea | Mild, often in CH₂Cl₂ | Efficient synthesis of 1,3-diazepin-2-one derivatives. nih.gov |

Oligomerization and Polymerization Pathways

Isocyanates, including methanesulfonyl isocyanate, can undergo dimerization, particularly in the presence of catalysts. The most common dimer formed is a four-membered uretdione (also known as a 1,3-diazetidine-2,4-dione). nih.govresearchgate.net This dimerization is a reversible [2+2] cycloaddition of two isocyanate groups. nih.gov

The reaction is often catalyzed by tertiary phosphines (e.g., trialkylphosphines) or specific pyridine (B92270) derivatives. nih.govgoogle.com Aromatic isocyanates are particularly prone to dimerization. nih.gov The mechanism involves the formation of a zwitterionic intermediate from the reaction of the catalyst with the isocyanate, which then reacts with a second isocyanate molecule to form the uretdione ring and regenerate the catalyst. At elevated temperatures, the uretdione ring can cleave to regenerate the isocyanate monomer, making uretdiones a form of "blocked" isocyanate. nih.govgoogle.com

A more common and generally more stable oligomerization pathway for isocyanates is trimerization to form a six-membered 1,3,5-triazine-2,4,6-trione, commonly known as an isocyanurate. utwente.nlresearchgate.net This cyclotrimerization reaction is a key process in the formation of polyisocyanurate (PIR) foams and coatings, imparting enhanced thermal stability. tue.nl

The trimerization is typically catalyzed by a wide range of catalysts, including tertiary amines, metal carboxylates, and quaternary ammonium (B1175870) salts. google.comtue.nl The mechanism, particularly with a nucleophilic catalyst (Nu⁻), is believed to proceed in a stepwise manner. utwente.nl

Initiation: The catalyst attacks the electrophilic carbon of an isocyanate molecule, forming an anionic intermediate.

Propagation: This intermediate then attacks a second isocyanate molecule, forming a larger anionic species. This step repeats with a third isocyanate molecule.

Cyclization: The resulting linear trimer anion cyclizes to form the stable, six-membered isocyanurate ring, releasing the catalyst to re-enter the cycle. utwente.nlresearchgate.net

This controlled reaction is widely used to create well-defined, trifunctional cross-links in polymer networks. utwente.nl

Rearrangement Reactions

While methanesulfonyl isocyanate is a reactant in many chemical transformations, reactions involving the rearrangement of the isocyanate group itself are less common than reactions where it is formed as a transient intermediate (e.g., Hofmann, Curtius, or Lossen rearrangements). masterorganicchemistry.com

However, isocyanates can participate in reactions that involve the rearrangement of an intermediate formed from the isocyanate. For example, the reaction of an aromatic isocyanate with a carboxylic acid in dimethyl sulfoxide (B87167) (DMSO) as a solvent does not produce the expected amide. Instead, it yields a urea derived from the corresponding amine of the isocyanate, with the evolution of carbon dioxide. researchgate.net This process involves the formation of a mixed carboxylic-carbamic anhydride (B1165640) intermediate. This intermediate then reacts with DMSO and undergoes a rearrangement and decomposition pathway that ultimately leads to the formation of a carbamic acid, which decarboxylates to an amine. The amine then reacts with a second molecule of isocyanate to produce the stable urea product. researchgate.net

Pseudo-Curtius and Oxygen-Shifted Curtius Rearrangements from Sulfonyl Nitrenes

Sulfonyl nitrenes (RSO₂N) are highly reactive intermediates that can be generated from precursors such as sulfonyl azides. Once formed, these nitrenes can undergo various rearrangements, including the pseudo-Curtius and oxygen-shifted Curtius rearrangements.

The pseudo-Curtius rearrangement involves the migration of the R group from the sulfur atom to the nitrogen atom, leading to the formation of an N-sulfonyl imine (RNSO₂). This process is analogous to the Curtius rearrangement of acyl azides, which yields isocyanates. In the case of methanesulfonyl azide (B81097) (CH₃SO₂N₃), photolysis leads to the formation of methanesulfonyl nitrene (CH₃SO₂N) in its triplet ground state. nih.gov Subsequent irradiation of the nitrene with UV light induces the pseudo-Curtius rearrangement to yield methylenesulfonylamine (CH₃NSO₂). nih.govresearchgate.netresearchgate.net

The formation of methanesulfonyl nitrene and its subsequent rearrangement have been studied using matrix-isolation IR spectroscopy, supported by quantum chemical calculations. nih.gov Upon ArF laser photolysis (193 nm) of methanesulfonyl azide in a solid noble gas matrix, the azide eliminates molecular nitrogen to form the triplet sulfonyl nitrene. nih.govresearchgate.net Further photolysis with UV light (e.g., 266 nm or 365 nm) facilitates the transformation of the nitrene into the pseudo-Curtius rearrangement product. nih.govresearchgate.net

Computational studies have explored the formation of sulfonyl nitrenes from various precursors and their subsequent reactions. For RSO₂N (where R = Me, p-Tol, CF₃), the initially formed singlet nitrenes can undergo intersystem crossing to the more stable triplet state or undergo a spontaneous, sometimes barrierless, pseudo-Curtius rearrangement to the corresponding sulfonylamine (RN=SO₂). researchgate.net

| Intermediate | Precursor | Method of Generation | Rearrangement Product | Reference |

| Methanesulfonyl nitrene (CH₃SO₂N) | Methanesulfonyl azide (CH₃SO₂N₃) | ArF laser photolysis (193 nm) | Methylenesulfonylamine (CH₃NSO₂) | nih.gov |

| (OCN)S(O)₂N | Sulfonyl azide isocyanate ((OCN)S(O)₂N₃) | 266 nm laser irradiation | Nitroso sulfoxide ((OCN)S(O)NO) | nih.gov |

| N₃S(O)₂N | Sulfonyl diazide (O₂S(N₃)₂) | ArF excimer laser (193 nm) photolysis | OSNNO | nih.gov |

A distinct pathway for sulfonyl nitrenes is the oxygen-shifted Curtius rearrangement . This reaction has been observed in the decomposition of sulfonyl azide isocyanate ((OCN)S(O)₂N₃). Laser irradiation of this compound in a solid neon matrix at low temperatures produces a transient triplet sulfonyl nitrene intermediate, (OCN)S(O)₂N. nih.gov Subsequent photolysis of this nitrene with visible light results in an oxygen-shifted Curtius rearrangement to form a novel nitroso sulfoxide, (OCN)S(O)NO, rather than the isocyanate expected from a standard Curtius rearrangement. nih.gov A similar pathway is observed for the photodecomposition of sulfonyl diazide (O₂S(N₃)₂), which proceeds through the sulfonyl nitrene N₃S(O)₂N to yield OSNNO. nih.gov This rearrangement involves the migration of an oxygen atom from the sulfonyl group to the nitrene nitrogen.

Lossen Rearrangement and its Sulfonyl Derivatives

The Lossen rearrangement is the conversion of a hydroxamate ester to an isocyanate. wikipedia.org The reaction typically involves O-acyl, O-sulfonyl, or O-phosphoryl derivatives of hydroxamic acids. clockss.org The general mechanism begins with the treatment of an O-acylated hydroxamic acid derivative with a base, which abstracts a proton to form the conjugate base. This is followed by a spontaneous rearrangement that releases a carboxylate anion and produces an isocyanate intermediate. wikipedia.org

In the context of sulfonyl derivatives, the leaving group is a sulfonate anion. A notable variation is the "deprotective Lossen rearrangement," which has been developed for the conversion of N-methanesulfonyl (Nms) amides into unsymmetrical ureas via an isocyanate intermediate. nih.gov The proposed mechanism involves the in situ generation of a hydroxamate anion that attacks the aryl moiety of the Nms-amide, forming a Meisenheimer complex. This complex then collapses to form a hydroxamic ester intermediate. Deprotonation of this intermediate triggers a 1,2-migration to form the isocyanate, which then reacts with a free amine to yield the final urea product. nih.gov

Another relevant reaction is the Lossen-type rearrangement of N-sulfonyloxyimides. For instance, sulfonic esters of N-oxyimides react with primary amines and other nucleophiles in a process that is initiated by a nucleophilic attack on a carbonyl group of the imide ring. This leads to the formation of an isocyanate, which can then be trapped by another nucleophile to form a ureido or urethane derivative. nih.gov Computational studies on the Lossen rearrangement of p-toluenesulfonates of N-oxyimides have helped to elucidate the reaction mechanism, indicating the crucial role of the basicity of the amine in the process. nih.gov

| Starting Material | Key Intermediate | Product Type | Reference |

| N-methanesulfonyl (Nms) amides | Isocyanate | Unsymmetrical ureas | nih.gov |

| N-sulfonyloxyimides | Isocyanate | Ureido or urethane derivatives | nih.gov |

| O-sulfonylated hydroxamic acids | Isocyanate | Isocyanates | clockss.org |

Catalysis in Methanesulfonyl Isocyanate Chemistry

Organic Catalysts (e.g., Tertiary Amines)

Tertiary amines are widely utilized as organic base catalysts in polyurethane chemistry. poliuretanos.com.brresearchgate.net Their catalytic activity stems from their basicity and the steric accessibility of the nitrogen atom. poliuretanos.com.brturkchem.net Generally, an increase in basicity and a decrease in steric hindrance lead to higher catalytic activity. poliuretanos.com.brturkchem.net

In the context of polyurethane formation, tertiary amines catalyze both the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). poliuretanos.com.brgoogle.com The mechanism of catalysis is thought to involve the formation of a complex between the tertiary amine and the isocyanate, which then undergoes nucleophilic attack by an alcohol or water. researchgate.net An alternative mechanism suggests the amine interacts with a proton source to form a complex that then reacts with the isocyanate. researchgate.net

Specific tertiary amines, such as triethylene diamine (TEDA), also known as 1,4-diazabicyclo[2.2.2]octane (DABCO), are particularly effective due to the lack of steric hindrance around the nitrogen atoms. poliuretanos.com.br While highly effective, a drawback of some amine catalysts can be the impartation of an undesirable odor to the final product. google.com

Table 1: Influence of Tertiary Amine Structure on Catalytic Activity

| Catalyst | Structure | Key Features Affecting Activity |

| Triethylamine (B128534) | Et₃N | Moderate basicity, some steric hindrance. |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | C₆H₁₂N₂ | High basicity, low steric hindrance due to caged structure. poliuretanos.com.br |

| N-Methylmorpholine | C₅H₁₁NO | Lower basicity compared to triethylamine. google.com |

This table provides a general overview. Actual catalytic performance depends on specific reaction conditions.

Organometallic Catalysts (e.g., Tin Compounds, Rh(II) Complexes, Cu and Pd Catalysts)

Organometallic compounds are a diverse class of catalysts that are highly effective in promoting isocyanate reactions, particularly the formation of urethanes (gelling reaction). poliuretanos.com.brpoliuretanos.com.brscirp.org

Tin Compounds: Organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL) and stannous octoate, are among the most common and efficient catalysts for the isocyanate-hydroxyl reaction. poliuretanos.com.brwernerblank.com They are thought to function as Lewis acids, activating the isocyanate group towards nucleophilic attack. scirp.org While highly active, organotin catalysts are often not selective and can also catalyze the isocyanate-water reaction. wernerblank.com The use of some organotin compounds is also facing scrutiny due to their aquatic toxicity. wernerblank.com

Rhodium (Rh) Complexes: Cationic rhodium(I) complexes, particularly with chiral phosphine (B1218219) ligands like BINAP, have emerged as versatile catalysts for various cycloaddition reactions involving isocyanates. tcichemicals.comuwindsor.ca For instance, Rh(II) catalysts have been used in the denitrogenative reaction of 1-sulfonyl-1,2,3-triazoles with isocyanates to form imidazolones. nih.gov Rh(III) complexes have also been shown to catalyze the C-H bond amidation of ferrocenes with isocyanates. beilstein-journals.org

Copper (Cu) and Palladium (Pd) Catalysts: Palladium and copper catalysts are often used in tandem for cross-coupling reactions. For example, the combination of a palladium(0) complex and a copper(I) catalyst has been shown to facilitate the selective transformation of (2-alkynyl)-phenylisocyanate to an allylated indole (B1671886). researchgate.net In this synergistic system, the copper(I) complex acts as a Lewis acid to activate the alkyne group. researchgate.net Palladium-catalyzed methods have also been developed for the cross-coupling of aryl chlorides with sodium cyanate (B1221674) to generate aryl isocyanates in situ, which can then be converted to ureas. nih.gov

Table 2: Overview of Organometallic Catalysts in Isocyanate Chemistry

| Catalyst Type | Example(s) | Typical Reactions Catalyzed |

| Tin Compounds | Dibutyltin dilaurate (DBTDL), Stannous octoate | Urethane (B1682113) formation (isocyanate-hydroxyl). poliuretanos.com.brwernerblank.com |

| Rhodium Complexes | Cationic Rh(I)/BINAP, Rh₂(OAc)₄ | Cycloadditions, C-H amidation. tcichemicals.comnih.govbeilstein-journals.org |

| Copper/Palladium Systems | Pd(0)/Cu(I) complexes | Cross-coupling and cyclization reactions. researchgate.net |

This table highlights common examples and applications. The choice of catalyst and ligands is crucial for reaction outcome and selectivity.

Acid Catalysis (e.g., Methanesulfonic Acid in Urethane Synthesis)

While base catalysis is more common, acids can also catalyze the reaction between isocyanates and alcohols to form urethanes. Theoretical studies have investigated the catalytic activity of acids like methanesulfonic acid (MSA) in the reaction of phenyl isocyanate with butanol. researchgate.netnih.gov The proposed mechanism involves the protonation of the isocyanate group by the acid, which increases its electrophilicity and facilitates the nucleophilic attack by the alcohol. nih.gov Computational studies suggest that stronger acids, like trifluoromethanesulfonic acid, lead to a lower activation energy for the reaction. researchgate.netnih.gov Methanesulfonic acid itself is a strong, non-oxidizing acid used in various catalytic applications. arkema.com

Selective Catalysis in Multi-Component Systems (e.g., Isocyanate-Polyol vs. Isocyanate-Water Reactivity)

In many applications, particularly in the formation of polyurethanes, the reaction system contains both polyols and water. These two components compete for reaction with the isocyanate. The isocyanate-polyol reaction (gelling) leads to the formation of the urethane polymer backbone, while the isocyanate-water reaction (blowing) produces an unstable carbamic acid that decomposes to an amine and carbon dioxide gas, which acts as a blowing agent in foam production. l-i.co.uk

The ability to selectively catalyze one reaction over the other is crucial for controlling the properties of the final polyurethane product. turkchem.netwernerblank.com Organometallic catalysts, such as tin compounds, are generally more selective towards the isocyanate-polyol reaction. scirp.orgwernerblank.com In contrast, tertiary amine catalysts tend to promote both the gelling and blowing reactions. poliuretanos.com.br

The development of catalysts with high selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction is an area of active research. wernerblank.com Zirconium chelates, for instance, have been investigated as selective catalysts that activate the hydroxyl groups, favoring the urethane formation. wernerblank.compaint.org This selectivity is particularly important for water-borne polyurethane systems, where suppressing the reaction with water can lead to improved pot life and final coating properties. wernerblank.compaint.org Catalyst selectivity is defined as the ratio of the rate of the blowing reaction to the rate of the gelling reaction; a value significantly below one indicates a strong gelling catalyst. google.com

Utilization of Sulfonyl Isocyanates as Catalyst Poisons

In some chemical processes, it is necessary to stop a catalytic reaction at a specific point. This is achieved by adding a "catalyst poison," a substance that deactivates the catalyst. In the context of isocyanate chemistry, specifically the dimerization of isocyanates to form uretdiones, sulfonyl isocyanates can be used as catalyst poisons. google.com For example, in a process for preparing oligomeric isocyanates, the dimerization reaction, catalyzed by sulfonamide salts, is terminated by the addition of a catalyst poison, which can be a sulfonyl isocyanate. google.com This stops the reaction once the desired degree of conversion has been reached.

Computational Studies of Methanesulfonyl Isocyanate and Its Reactions

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of methanesulfonyl isocyanate. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The electronic structure of the sulfonyl group in methanesulfonyl derivatives is a key area of investigation. Natural Bond Orbital (NBO) analysis, a common computational technique, reveals that the electronic structure of the sulfonyl group is highly polarized. researchgate.net This polarization involves significant contributions from hyperconjugation, where electron density is shared between filled bonding or lone-pair orbitals and adjacent empty antibonding orbitals (n→σ*). researchgate.net In these systems, the substituents around the central sulfur atom act as both electron donors and acceptors simultaneously. researchgate.net

Studies on related sulfonyl compounds suggest that the bonding between the sulfur and nitrogen atoms in sulfonamides is primarily electrostatic in nature, with strong polarization due to reverse hyperconjugation, rather than significant π-conjugation. researchgate.net Contrary to older theories, modern computational analyses indicate that the participation of d-orbitals in the bonding of these hypervalent sulfur systems is insignificant. researchgate.net The bonding is better described by a network of polar interactions and reciprocal hyperconjugation, which does not require violation of the octet rule at the central sulfur atom. researchgate.net NBO analysis has also been effectively used to study other isocyanate reactions, providing evidence that predicted reaction barrier heights are strongly linked to the occupation of specific antibonding orbitals in the isocyanate reactant. rsc.org

The table below summarizes key findings from NBO analysis on related sulfonyl compounds, which provide a model for understanding methanesulfonyl isocyanate.

| Feature | Description | Source |

| Sulfonyl Group | Highly polarized electronic structure. | researchgate.net |

| Bonding | Dominated by electrostatic interactions and reciprocal hyperconjugation (n→σ*). | researchgate.net |

| S-N Bond | Strongly polarized, lacking significant π-conjugation. | researchgate.net |

| d-orbital role | Considered insignificant in bonding. | researchgate.net |

Computational methods are used to explore the conformational landscape of molecules, identifying stable structures (conformers) and the energy barriers between them. For sulfonyl isocyanates, a key conformational feature is the rotation around the S-N bond.

Studies on analogous compounds like trifluoromethylsulfonyl isocyanate (CF₃SO₂NCO) and difluorothiophosphoryl isocyanate (F₂P(S)NCO) provide insight into the likely conformational preferences of methanesulfonyl isocyanate. Gas electron diffraction and theoretical calculations on CF₃SO₂NCO show it possesses a single stable conformation where the NCO group is nearly eclipsed with one of the S=O double bonds. researchgate.net For F₂P(S)NCO, extensive quantum-chemical calculations predict that the syn-conformer, where the isocyanate group is coplanar with the thiophosphoryl moiety, is the most stable orientation. nih.gov The energy barrier for rotation around the P-N bond in this analogue is approximately 9 kJ mol⁻¹. nih.gov Depending on the computational method used, a shallow energy minimum for an anti-conformer is sometimes predicted. nih.gov This syn-orientation is the only one experimentally observed in both the gas and solid phases for F₂P(S)NCO. nih.gov

The potential energy surface for such molecules can be mapped by systematically changing key dihedral angles and calculating the energy at each point, a process that helps visualize the energy landscape and identify low-energy pathways for conformational change. nih.govsemanticscholar.org

| Compound | Most Stable Conformer | Rotational Barrier | Method | Source |

| CF₃SO₂NCO | Single conformation (NCO eclipsed with S=O) | Not specified | Gas Electron Diffraction, Theoretical | researchgate.net |

| F₂P(S)NCO | syn-conformer (Cₛ symmetry) | ~9 kJ mol⁻¹ | Quantum-chemical calculations | nih.gov |

Vibrational frequency calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of a molecule's optimized geometry, specific absorption bands in a spectrum can be assigned to specific molecular motions, such as stretching, bending, or twisting of bonds. researchgate.net

For sulfonyl-containing molecules, certain vibrational modes are characteristic. For instance, in triplet state sulfonyl nitrenes, which are related to the decomposition products of sulfonyl azides, the asymmetric and symmetric stretching vibrations of the SO₂ group (ν(SO₂)) are consistently found at specific wavenumbers. researchgate.net Calculations on triplet CH₂ClS(O)₂N place these modes at 1354.1 cm⁻¹ and 1155.5 cm⁻¹, respectively, which are very close to the values calculated for CH₃S(O)₂N. researchgate.net The S-N stretching mode is also a key diagnostic peak, and its position can be confirmed by its significant shift upon isotopic labeling (e.g., with ¹⁵N), a result that can be accurately reproduced by calculations. researchgate.net

The table below shows examples of calculated vibrational frequencies for characteristic modes in related sulfonyl compounds.

| Compound | Vibrational Mode | Calculated Frequency (cm⁻¹) | Source |

| CH₂ClS(O)₂N (triplet) | Asymmetric SO₂ stretch | 1354.1 | researchgate.net |

| CH₂ClS(O)₂N (triplet) | Symmetric SO₂ stretch | 1155.5 | researchgate.net |

| CH₂ClS(O)₂N (triplet) | S-N stretch | 718.9 | researchgate.net |

| CH₃S(O)₂N (triplet) | Asymmetric SO₂ stretch | 1349.8 | researchgate.net |

| CH₃S(O)₂N (triplet) | Symmetric SO₂ stretch | 1156.6 | researchgate.net |

Quantum chemistry provides reliable estimates of thermochemical properties such as enthalpy of formation (ΔH°), Gibbs free energy (ΔG°), and reaction energies. semanticscholar.org These calculations are vital for determining the feasibility and spontaneity of chemical reactions. semanticscholar.org For instance, the calculation of reaction enthalpies (ΔH) and activation energies allows for the prediction of whether a reaction will be exothermic or endothermic, and how fast it will proceed.

High-accuracy composite methods, such as the Gaussian-n (e.g., G3MP2B3) or Complete Basis Set (CBS) methods, are often employed to obtain thermochemical data with "chemical accuracy" (typically within 1-2 kcal/mol of experimental values). uni-miskolc.hunih.govmdpi.com These methods involve a series of calculations at different levels of theory and with different basis sets to extrapolate to a highly accurate energy value. uni-miskolc.hunih.gov

Mechanistic Elucidation through Computational Modeling

One of the most powerful applications of computational chemistry is the elucidation of complex reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products, mapping out all the transient species that exist along the way.

A chemical reaction proceeds from reactants to products via a high-energy structure known as the transition state (TS). youtube.com Some multi-step reactions also involve intermediates (IM), which are real, albeit often short-lived, molecules that exist in local energy minima on the reaction pathway. youtube.com

Computational modeling is uniquely suited to locate and characterize these fleeting structures. A transition state is identified as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions. semanticscholar.org Computationally, this is confirmed by a vibrational frequency analysis, which shows exactly one imaginary frequency corresponding to the motion along the reaction coordinate that transforms reactants into products. semanticscholar.org

In the context of isocyanate chemistry, computational studies have identified transition states for various reactions. For the reaction of methyl isocyanate with the OH radical, a single transition state (TS-OH) with an imaginary frequency of 867i cm⁻¹ was located. semanticscholar.org Weakly bound reactant complexes and product complexes were also identified at the entry and exit points of the reaction channel. semanticscholar.org Similarly, for the intramolecular [2+2] cycloaddition of olefinic sulfonyl isocyanates, DFT calculations were performed to investigate the reaction pathway, though the cycloaddition was found to be endergonic (energetically unfavorable). researchgate.net For other isocyanate cycloadditions, concerted transition structures with zwitterionic character have been identified. researchgate.net The structure of these transition states helps to explain the observed regioselectivity of the reactions. researchgate.net

| Reaction | Identified Species | Computational Method | Key Finding | Source |

| CH₃NCO + OH radical | Reactant Complex, Transition State (TS-OH), Product Complex | M06-2X/6-311++G(d,p) | TS-OH has one imaginary frequency (867i cm⁻¹). | semanticscholar.org |

| Olefinic sulfonyl isocyanate cycloaddition | Reactants, Products | DFT (6-31G*, 6-311+G**) | Reaction is endergonic; no stable cycloadduct formed. | researchgate.net |

| Isocyanate + Olefin cycloaddition | Transition State | Ab initio | Concerted transition structure with zwitterionic character. | researchgate.net |

Reaction Pathway Mapping and Kinetics

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of isocyanates at an elementary level. uni-miskolc.hu By mapping potential energy surfaces, researchers can characterize reactants, transition states, intermediates, and products, thereby gaining insight into reaction feasibility and kinetics. uni-miskolc.hu Density Functional Theory (DFT) and high-level ab initio methods are commonly employed to explore these reaction pathways.

A significant area of investigation is the cycloaddition reactions involving isocyanates. For instance, the mechanism of cycloaddition between nitrones and isocyanates has been studied using DFT methods (M06-2X/cc-pVTZ level of theory). csic.es These studies revealed that the reaction pathway is highly dependent on the solvent environment; it proceeds through a concerted mechanism in the gas phase and in apolar solvents, but shifts to a stepwise mechanism in polar solvents. csic.es In the stepwise pathway, the initial step is a nucleophilic attack from the nitrone oxygen to the central carbon of the isocyanate, forming a zwitterionic intermediate, an interaction favored by polar media. csic.es

Specifically for sulfonyl isocyanates, computational studies have been conducted on the intramolecular cycloaddition of olefinic sulfonyl isocyanates. An investigation using DFT calculations sought to determine the viability of an intramolecular [2+2] cycloaddition to form β-lactam-sulfonamide hybrids. The study concluded that this particular cycloaddition is an endergonic process, making it unfavorable under the tested conditions. acs.org

Table 1: Computational Methods in Sulfonyl Isocyanate Cycloaddition Study

| Computational Method | Basis Set | Key Finding | Reference |

|---|---|---|---|

| DFT | 6-31G* and 6-311+G** | The intramolecular cycloaddition of olefinic sulfonyl isocyanates was determined to be endergonic. | acs.org |

The kinetics of isocyanate reactions are also significantly influenced by substituents. High-level ab initio computations on the reaction of substituted isocyanates (RNCO) with water have demonstrated this effect. chemrxiv.org These studies, targeting the CCSDT(Q)/CBS//CCSD(T)/cc-pVQZ level of theory, affirmed that hydrolysis can occur across both the N=C and C=O bonds via concerted mechanisms. The activation barriers for these pathways are sensitive to the nature of the 'R' group. For example, common alkyl substituents were found to lower the activation barriers by approximately 3 kcal/mol compared to the parent (R=H), while strongly electron-withdrawing groups like fluorine can lower the barriers by nearly 15 kcal/mol. chemrxiv.org This suggests that the electron-withdrawing nature of the methanesulfonyl group in methanesulfonyl isocyanate would similarly influence its reactivity.

Table 2: Effect of Substituents on Activation Barriers in RNCO + H₂O Reaction

| Substituent (R) | Reaction Pathway | Barrier Height Reduction (approx. kcal/mol) | Reference |

|---|---|---|---|

| Alkyl Groups | TS1 (attack at N=C) & TS2 (attack at C=O) | ~3 | chemrxiv.org |

| Fluorine | TS1 (attack at N=C) & TS2 (attack at C=O) | ~15 | chemrxiv.org |

Molecular Simulations (e.g., Monte Carlo, Molecular Dynamics)

Molecular simulations, including Monte Carlo (MC) and Molecular Dynamics (MD), are indispensable tools for bridging the gap between microscopic molecular behavior and macroscopic material properties. utwente.nlnsf.gov For isocyanates, these simulations are used to investigate physical properties like viscosity, density, and phase behavior, which are crucial for industrial applications. utwente.nlnsf.gov The accuracy of these simulations hinges on the quality of the underlying force fields, which are sets of parameters describing the potential energy of a system. nsf.gov

Significant effort has been dedicated to developing and refining force fields for isocyanate-containing molecules.

GAFF-IC: An improved General Amber Force Field (GAFF) was developed to more accurately predict the densities and vaporization enthalpies of isocyanate-based molecular liquids. This refined force field, GAFF-IC, demonstrated a five-fold increase in accuracy for these properties and yielded viscosity predictions in excellent agreement with experimental data for a range of isocyanates and their derivatives. utwente.nl

TraPPE-based Force Field: A united-atom force field based on the Transferable Potentials for Phase Equilibria (TraPPE) model has been proposed for simulating the vapor-liquid phase behavior of isocyanates. nsf.gov Using MC and MD simulations, this force field showed excellent performance in modeling the phase equilibria of linear mono-isocyanates and diisocyanates, proving particularly useful for predicting thermodynamic properties for which experimental data is lacking. nsf.gov

Table 3: Force Fields for Isocyanate Molecular Simulations

| Force Field | Simulation Type | Properties Investigated | Reference |

|---|---|---|---|

| GAFF-IC | Molecular Dynamics (MD) | Density, Vaporization Enthalpy, Viscosity | utwente.nl |

| TraPPE-based (United-Atom) | Monte Carlo (MC), MD | Vapor-Liquid Equilibrium, Vapor Pressure, Critical Properties | nsf.gov |

Molecular dynamics simulations have also been applied to investigate complex systems where sulfonyl isocyanates are a key component. In the field of battery technology, MD simulations were employed to study sulfonyl isocyanate/sulfone binary electrolytes for use in high-voltage lithium-ion batteries. acs.org The simulations were used to calculate the radial distribution function (RDF) and coordination numbers to understand the solvation structure of lithium ions (Li⁺) within the electrolyte. acs.org It was found that in a sulfolane (B150427) (SL) electrolyte, the addition of a co-solvent weakened the coordination between sulfolane and Li⁺, allowing for greater participation of the PF₆⁻ anion in the solvation shell. acs.org

Table 4: MD Simulation Findings for Sulfone-Based Electrolytes

| Electrolyte System | Simulation Focus | Key Finding | Reference |

|---|---|---|---|

| LiPF₆ in Sulfolane (SL) | Li⁺ Solvation Structure | The coordination number of sulfolane around Li⁺ was 5.24. | acs.org |

| LiPF₆ in Sulfolane/FEMC Co-solvent | Li⁺ Solvation Structure | The sulfolane coordination number decreased to 4.25, while the PF₆⁻ coordination number increased from 0.54 to 1.05. | acs.org |

Spectroscopic Characterization of Methanesulfonyl Isocyanate Reaction Intermediates and Reaction Progression

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups and tracking their transformation during a chemical reaction. Its application in studying methanesulfonyl isocyanate chemistry ranges from trapping highly reactive intermediates at cryogenic temperatures to monitoring reactions in real-time.

Matrix-isolation IR spectroscopy is a technique used to study reactive species by trapping them in an inert gas matrix at very low temperatures. This method allows for the characterization of fleeting intermediates generated from the decomposition of precursors like methanesulfonyl azide (B81097).

Photolysis of methanesulfonyl azide (CH₃SO₂N₃) isolated in solid noble gas matrices (like argon or neon) at cryogenic temperatures (as low as 2.8 K) leads to the extrusion of molecular nitrogen (N₂) and the formation of the highly reactive methanesulfonyl nitrene (CH₃SO₂N) in its triplet ground state. acs.orgresearchgate.net The identification of this sulfonyl nitrene intermediate is achieved by comparing its experimental IR spectrum with that predicted by quantum chemical calculations (DFT methods). acs.orgresearchgate.net

Subsequent photolysis of the trapped methanesulfonyl nitrene with UV or visible light can induce further rearrangements. acs.orgresearchgate.netresearchgate.net One such rearrangement is the pseudo-Curtius rearrangement, which leads to the formation of CH₃NSO₂. acs.orgresearchgate.net Another observed transformation is an oxygen-shifted rearrangement, resulting in a nitroso sulfoxide (B87167). For instance, photolysis of the related (OCN)S(O)₂N intermediate with visible light (λ = 380-450 nm) yields the novel nitroso sulfoxide (OCN)S(O)NO. researchgate.netresearchgate.net The identification of these photoproducts is confirmed through their unique IR absorption bands, often supported by isotopic labeling experiments (e.g., with ¹⁵N) and computational predictions. researchgate.netresearchgate.netresearchgate.net

Table 1: Key IR Bands of Methanesulfonyl Azide and its Photolysis Intermediates in Cryogenic Matrices

| Species | Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Methanesulfonyl Azide (CH₃SO₂N₃) | Azide (N₃) | Asymmetric stretch (νₐₛ) | 2115 | smolecule.com |

| Sulfonyl (S=O) | Asymmetric stretch (νₐₛ) | 1342 | smolecule.com | |

| Methanesulfonyl Nitrene (CH₃SO₂N) | - | - | - | acs.orgresearchgate.net |

| CH₃NSO₂ (pseudo-Curtius product) | - | - | - | acs.orgresearchgate.net |

| Nitroso Sulfoxide ((OCN)S(O)NO) | Nitroso (N=O) | Stretch (ν) | Characterized | researchgate.netresearchgate.net |

| (Note: Specific wavenumbers for all intermediates are determined through a combination of experimental spectra and computational analysis as detailed in the cited literature.) |

In-situ FTIR spectroscopy allows for the continuous monitoring of a chemical reaction as it happens, providing real-time data on the concentration of reactants, intermediates, and products. azom.comthermofisher.commt.com This technique is particularly useful for studying the kinetics and mechanisms of reactions involving isocyanates due to the strong and distinct absorption band of the isocyanate functional group (-N=C=O) around 2270-2250 cm⁻¹. researchgate.netresearchgate.net

By tracking the disappearance of the isocyanate peak and the appearance of new peaks corresponding to products (like urethanes), researchers can gain a detailed understanding of the reaction progress. azom.comresearchgate.net Fiber-optic probes can be inserted directly into the reaction vessel, enabling non-invasive monitoring under actual reaction conditions. researchgate.netmdpi.com This approach provides several advantages over traditional offline analysis, such as preventing safety issues related to sampling and offering immediate feedback on the reaction's status. azom.commdpi.com

The data obtained from in-situ FTIR can be used to:

Track Reaction Progression: Monitor the consumption of methanesulfonyl isocyanate and the formation of products in real time. mt.com

Determine Reaction Kinetics: By plotting the concentration of species over time, reaction rates and orders can be determined. researchgate.net

Identify Intermediates: In some cases, transient intermediates that accumulate to detectable concentrations can be observed. mdpi.com

Optimize Reaction Conditions: The real-time data allows for the rapid assessment of how changes in temperature, catalyst, or concentration affect the reaction outcome. mdpi.com

The combination of in-situ FTIR with other analytical techniques, such as NMR, can provide a comprehensive picture of complex reaction mechanisms. magritek.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of molecules in solution and for quantifying the species present in a reaction mixture.

FlowNMR spectroscopy has emerged as a powerful technique for the online, real-time monitoring of chemical reactions. researchgate.netbruker.comrsc.org In a typical setup, the reaction mixture is continuously flowed through the NMR spectrometer, allowing for the acquisition of spectra as the reaction progresses without the issues associated with static measurements. bruker.comoxinst.com This method is particularly valuable for obtaining accurate kinetic data and for mechanistic studies. researchgate.netrsc.org

FlowNMR has been successfully used to investigate the in-situ generation of methanesulfonyl azide, a precursor to methanesulfonyl isocyanate, from methanesulfonyl chloride and sodium azide. researchgate.net This real-time monitoring provided mechanistic insights, suggesting the involvement of a sulfene (B1252967) or a methanesulfonyl triethylammonium (B8662869) intermediate. researchgate.net The ability to track the concentration changes of reactants, intermediates, and products simultaneously provides a detailed kinetic profile of the reaction. researchgate.netrsc.org

Advantages of FlowNMR include:

Non-invasive, real-time analysis of the reaction mixture. rsc.org

Quantitative data on multiple species simultaneously. researchgate.net

Elucidation of complex reaction networks and mechanistic pathways. researchgate.net

Suitability for studying reactions under pressure or involving hazardous reagents. rsc.org

NMR spectroscopy is fundamental for the definitive identification and structural characterization of the starting materials, intermediates, and final products of reactions involving methanesulfonyl isocyanate. hyphadiscovery.comresearchgate.net One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment and connectivity of atoms within a molecule. hyphadiscovery.comchemrxiv.org For instance, the reaction of isocyanates with chiral alcohols can produce diastereomeric carbamates, whose distinct chemical shifts in the NMR spectrum can be used to determine enantiomeric purity. researchgate.net

Quantitative NMR (qNMR) is a method used to determine the concentration or purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard. bwise.krmagritek.com This technique is highly accurate and provides traceability to the International System of Units (SI). bwise.kr qNMR can be used to:

Determine the purity of methanesulfonyl isocyanate and its reaction products. bwise.kr

Quantify the yield of a reaction.

Analyze the composition of complex reaction mixtures. bwise.kr

Table 2: Representative NMR Data for Isocyanate Reaction Products

| Product Type | Nucleus | Typical Chemical Shift Range (ppm) | Notes | Reference |

| Carbamate (B1207046) | ¹H (NH) | Variable, often broad | Position depends on solvent and concentration. | researchgate.net |

| ¹³C (C=O) | ~150-160 | Carbonyl carbon of the carbamate group. | polymersynergies.net | |

| Urea (B33335) | ¹H (NH) | Variable, often broad | Can show distinct signals for different NH protons. | polymersynergies.net |

| ¹⁵N | 104-106 | Chemical shift is sensitive to the local environment. | polymersynergies.net | |

| Biuret | ¹⁵N | ~112 and ~141 | Distinct signals for NH and tertiary nitrogen atoms. | polymersynergies.net |

| (Note: Chemical shifts are highly dependent on the specific molecular structure and the solvent used.) |

Electron Paramagnetic Resonance (EPR) Spectroscopy (for Radical Intermediates)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals and triplet states. bruker.com It is the only direct method for observing these highly reactive intermediates. bruker.com

In the context of methanesulfonyl isocyanate chemistry, EPR is crucial for characterizing triplet-state intermediates like sulfonyl nitrenes, which are formed during the photolysis of sulfonyl azides. mdpi.comnih.gov The EPR spectrum provides information about the electronic structure and multiplicity of the paramagnetic species. For example, the triplet ground state of chloro- and dichloro-methylsulfonyl nitrenes has been confirmed by EPR spectroscopy in cryogenic matrices. mdpi.com

EPR studies can also identify other radical species that may form during decomposition or reaction pathways. For instance, in the reaction of hydroxyl radicals with methanesulfonic acid (a related compound), the formation of various radical intermediates has been detected and analyzed using EPR. rsc.org The analysis of the EPR spectrum, including the g-values and hyperfine coupling constants, allows for the identification and characterization of the specific radical species involved. nih.govresearchgate.net

Table 3: Spectroscopic Methods and Their Applications to Methanesulfonyl Isocyanate Chemistry

| Spectroscopic Technique | Application | Intermediates/Species Studied | Key Information Obtained |

| Matrix-Isolation IR | Trapping and characterization of highly reactive intermediates | Sulfonyl nitrenes, Nitroso sulfoxides | Vibrational frequencies, structural identification of unstable species. acs.orgresearchgate.net |

| In-situ FTIR | Real-time monitoring of reaction progress | Isocyanates, Urethanes | Reaction kinetics, reactant consumption, product formation. azom.comresearchgate.net |

| FlowNMR | Real-time mechanistic and kinetic studies | Reactants, intermediates, products | Mechanistic pathways, kinetic profiles, quantitative analysis. researchgate.netrsc.org |

| NMR | Structural elucidation and quantitative analysis | Final products, stable intermediates | Molecular structure, purity, concentration. hyphadiscovery.combwise.kr |

| EPR | Detection and characterization of paramagnetic species | Sulfonyl nitrenes (triplet state), other radical intermediates | Electronic structure, confirmation of radical/triplet species. mdpi.comnih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy (for Transient Species)

Ultraviolet-Visible (UV-Vis) spectroscopy is an essential analytical technique for the detection and characterization of transient species generated during chemical reactions. researchgate.netfotonowy.plosu.edu This method is particularly valuable for studying short-lived intermediates, such as radicals and nitrenes, by monitoring their electronic transitions as they are formed and consumed. fotonowy.plnih.gov In the context of reactions involving methanesulfonyl isocyanate and related compounds, UV-Vis spectroscopy, often in the form of transient absorption spectroscopy or as a tool for inducing photochemical reactions, provides insight into reaction pathways and the properties of highly reactive intermediates. osu.edunih.gov

Research into the transient species relevant to methanesulfonyl isocyanate has often focused on the photolytic decomposition of its precursor, methanesulfonyl azide (CH₃SO₂N₃). researchgate.netnih.gov Upon irradiation with UV light, methanesulfonyl azide readily eliminates a molecule of nitrogen (N₂) to produce the highly reactive methanesulfonyl nitrene (CH₃SO₂N) intermediate in its triplet ground state. researchgate.netnih.gov While detailed UV-Vis absorption spectra of this specific nitrene are not extensively published, its photochemical behavior provides significant information about its absorption characteristics. The subsequent transformation of the methanesulfonyl nitrene when irradiated with light of specific wavelengths confirms that it absorbs in the UV and visible regions of the spectrum. researchgate.netnih.gov

Matrix-isolation techniques are commonly employed to trap and study these transient species at cryogenic temperatures, allowing for their spectroscopic characterization. researchgate.netresearchgate.net In these experiments, the precursor is isolated in an inert gas matrix (such as solid neon or argon) and subjected to laser photolysis. researchgate.netresearchgate.net The identification of the resulting intermediates is typically confirmed using a combination of infrared (IR) and electron paramagnetic resonance (EPR) spectroscopy, with UV-Vis light being used to trigger further reactions. nih.govresearchgate.net

The photolysis of methanesulfonyl nitrene with UV light (e.g., 365 nm) has been shown to induce a pseudo-Curtius rearrangement, leading to the formation of CH₃NSO₂. researchgate.netnih.gov This transformation indicates that the nitrene possesses a significant absorption cross-section at this wavelength. Similarly, studies on related sulfonyl nitrenes, such as (OCN)S(O)₂N, show that rearrangement occurs upon irradiation with visible light in the 380-450 nm range. researchgate.net Theoretical calculations for the analogous chloromethylsulfonyl nitrene (CH₂ClS(O)₂N) predict a vertical electronic transition at 390 nm, which aligns with the experimental observations that UV irradiation at 365 nm promotes its reaction. nih.gov These findings collectively suggest that sulfonyl nitrenes, including methanesulfonyl nitrene, are photoactive species with absorption bands in the near-UV to visible range.

The following table summarizes key research findings from photolysis studies of methanesulfonyl azide and related sulfonyl azides, where UV-Vis light was used to generate and subsequently transform transient nitrene intermediates.

| Precursor Compound | Initial Photolysis Wavelength (nm) | Transient Species Generated | Subsequent Photolysis Wavelength (nm) | Final Product(s) from Transient | Reference(s) |

|---|---|---|---|---|---|

| Methanesulfonyl Azide (CH₃SO₂N₃) | 193 | Methanesulfonyl Nitrene (CH₃SO₂N) | 365 | CH₃NSO₂ (pseudo-Curtius product) | researchgate.netnih.gov |

| Benzenesulfonyl Azide (PhS(O)₂N₃) | 193 or 266 | Benzenesulfonyl Nitrene (PhS(O)₂N) | 380-450 | N-Sulfonyl Imine (PhNSO₂) | researchgate.net |

| Sulfonyl Azide Isocyanate ((OCN)S(O)₂N₃) | 266 | Sulfonyl Nitrene Isocyanate ((OCN)S(O)₂N) | 380-450 | Nitroso Sulfoxide ((OCN)S(O)NO) | researchgate.net |

| (Trifluoromethyl)sulfonyl Azide (CF₃SO₂N₃) | 193 | (Trifluoromethyl)sulfonyl Nitrene (CF₃SO₂N) | 260-400 | CF₃N=SO₂, CF₃S(O)NO | researchgate.net |

| Chloromethylsulfonyl Azide (CH₂ClS(O)₂N₃) | 193 | Chloromethylsulfonyl Nitrene (CH₂ClS(O)₂N) | 365 | CH₂ClNSO₂, CH₂ClS(O)NO | nih.gov |

Derivatization Strategies and Analytical Methodologies in Methanesulfonyl Isocyanate Research

Derivatization for Analytical Detection and Quantification of Isocyanates

The principles and methods developed for the analysis of common industrial isocyanates, such as methylene (B1212753) diphenyl diisocyanate (MDI) and hexamethylene diisocyanate (HDI), are directly applicable to sulfonyl isocyanates like methanesulfonyl isocyanate. The shared isocyanate functional group (-N=C=O) is the primary site of reaction for these analytical strategies.

The fundamental principle behind the derivatization of isocyanates for analytical purposes is to overcome their inherent instability and high reactivity. acs.org Isocyanates readily react with a variety of nucleophiles, including water, which can lead to inaccurate measurements if the compound degrades before or during analysis. wikipedia.org Derivatization serves two main purposes:

Stabilization : The primary goal is to convert the transient isocyanate group into a stable covalent bond. This is typically achieved by reacting the isocyanate with a derivatizing agent at the point of sample collection, effectively "trapping" it and preventing degradation or further reaction. acs.org

Enhanced Detection : The derivatizing reagent is chosen not only for its reactivity but also for its ability to impart properties to the resulting derivative that make it easy to detect. nih.gov Often, a chromophore (for UV detection) or a fluorophore (for fluorescence detection) is incorporated into the reagent's structure, significantly increasing the sensitivity of the analytical method. acs.orgorganic-chemistry.org

This process transforms a challenging analytical problem into a more routine chromatographic analysis of a stable derivative. acs.org

The most common strategy for derivatizing isocyanates involves a nucleophilic addition reaction with a primary or secondary amine. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isocyanate group. This leads to the formation of a highly stable urea (B33335) derivative. The general mechanism is as follows:

R-N=C=O (Isocyanate) + R'₂NH (Amine) → R-NH-C(O)N-R'₂ (Urea Derivative)

A variety of amine and piperazine-based reagents have been developed for this purpose, each with specific advantages regarding reactivity and detection. acs.orgwikipedia.orgnih.gov

1-(2-Pyridyl)piperazine (2PP) : A widely used reagent that results in urea derivatives with high molar absorptivity, making them suitable for UV detection. rsc.org

Di-n-butylamine (DBA) : This reagent forms stable urea derivatives that can be analyzed by liquid chromatography. nih.govsci-hub.se It is particularly useful for analyzing complex mixtures of airborne isocyanates. sci-hub.seresearchtrends.net

Tryptamine (TRYP) : This reagent introduces a fluorescent indole (B1671886) group, allowing for highly sensitive fluorescence detection. nih.govrsc.org

1-(9-Anthracenylmethyl)piperazine (MAP) : Developed to provide enhanced sensitivity and a more uniform response factor across different isocyanate species, MAP is highly reactive and its derivatives are detectable by both UV and fluorescence methods. wikipedia.orgnih.gov

9-(N-methylaminomethyl)-anthracene (MAMA) : A fluorescent reagent that creates derivatives with strong UV absorption, leading to detection limits ten to twenty times better than earlier reagents. acs.org

The choice of reagent depends on the specific analytical requirements, such as the desired sensitivity and the available detection equipment.

Table 1: Comparison of Common Isocyanate Derivatizing Reagents

| Reagent Name | Abbreviation | Reagent Class | Detection Method(s) | Key Characteristics |

|---|---|---|---|---|

| 1-(2-Pyridyl)piperazine | 2PP | Piperazine | HPLC-UV | Forms derivatives with high molar absorptivity. rsc.org |

| Di-n-butylamine | DBA | Secondary Amine | LC-UV, LC-MS | Forms stable urea derivatives rapidly; robust method. nih.govsci-hub.seresearchtrends.net |

| Tryptamine | TRYP | Primary Amine | HPLC-Fluorescence | Introduces a fluorescent group for high sensitivity. nih.govrsc.org |

| 1-(9-Anthracenylmethyl)piperazine | MAP | Piperazine | HPLC-UV/Fluorescence | High reactivity and sensitivity; uniform UV response. wikipedia.orgnih.gov |

| 9-(N-methylaminomethyl)-anthracene | MAMA | Secondary Amine | HPLC-UV/Fluorescence | Excellent sensitivity with both UV and fluorescence detectors. acs.org |

This table is generated based on data from multiple sources. acs.orgwikipedia.orgnih.govrsc.orgnih.govsci-hub.seresearchtrends.net

Once the methanesulfonyl isocyanate has been converted into a stable derivative, the mixture is analyzed using chromatographic techniques to separate the derivative from excess reagent and other components.

High-Performance Liquid Chromatography (HPLC) is the standard separation technique. The stable urea derivatives are well-suited for reversed-phase HPLC, which separates compounds based on their hydrophobicity. researchtrends.net

Following separation, various detectors are used for quantification:

HPLC with Ultraviolet (UV) and Electrochemical (EC) Detection : This is a common combination. The UV detector measures the absorbance of light by the chromophore in the derivatizing agent. An electrochemical (EC) detector, used in series, measures the current from the oxidation or reduction of the derivative, providing an additional layer of selectivity and sensitivity. wikipedia.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This represents one of the most powerful techniques for isocyanate analysis. tcichemicals.comwikipedia.orgingentaconnect.com After separation by LC, the derivatives are ionized (e.g., via electrospray ionization) and enter the mass spectrometer. The instrument first selects the specific mass of the derivative (the precursor ion) and then fragments it, detecting a specific fragment ion. This process, known as Selected Reaction Monitoring (SRM), is exceptionally selective and sensitive, allowing for quantification at very low levels and minimizing interference from other substances in the sample. tcichemicals.comingentaconnect.com LC-MS/MS offers significantly lower detection limits compared to LC-UV. tcichemicals.comwikipedia.org For instance, linear detection for some isocyanate derivatives using LC-MS/MS can be achieved in the picogram (pg) range (5 pg to 5 ng), whereas LC-UV analysis is typically in the 300 pg to 30 ng range. tcichemicals.comingentaconnect.com

Table 2: Performance Comparison of Analytical Detectors for Isocyanate Derivatives

| Technique | Principle | Sensitivity | Selectivity | Notes |

|---|---|---|---|---|

| HPLC-UV | Measures light absorbance by the derivative's chromophore. | Moderate | Low to Moderate | Susceptible to interference from compounds with similar absorbance. acs.org |

| HPLC-EC | Measures current from oxidation/reduction of the derivative. | High | High | Provides more selective detection than UV alone. wikipedia.org |

This table is generated based on data from multiple sources. acs.orgwikipedia.orgtcichemicals.comingentaconnect.com

Derivatization for Synthetic Transformations and Functionalization

Beyond its role in analytical chemistry, the derivatization of methanesulfonyl isocyanate is a powerful tool in organic synthesis. Its high electrophilicity, enhanced by the strong electron-withdrawing sulfonyl group, makes it a valuable building block for creating a wide range of nitrogen- and sulfur-containing compounds. rsc.orgrsc.org

The primary reactions involve the nucleophilic attack on the isocyanate's central carbon atom:

Reaction with Alcohols : In the presence of a nucleophile like an alcohol, methanesulfonyl isocyanate readily forms N-sulfonyl carbamates. This reaction is often rapid and high-yielding, providing a straightforward route to this class of compounds. wikipedia.orgnih.gov

R-OH + MeSO₂NCO → MeSO₂NHC(O)OR (N-methanesulfonyl carbamate)

Reaction with Amines : Similar to the reaction used for analytical derivatization, the reaction with primary or secondary amines in a synthetic context produces N-sulfonyl ureas. wikipedia.orgrsc.org These compounds are important substructures in many biologically active molecules.

R₂NH + MeSO₂NCO → MeSO₂NHC(O)NR₂ (N-sulfonyl urea)

Cycloaddition Reactions : Sulfonyl isocyanates are highly reactive partners in cycloaddition reactions. For example, they can undergo [2+2] cycloadditions with alkenes to form four-membered β-lactam rings, which are core structures in many antibiotics. researchtrends.netingentaconnect.com They also participate in other cycloadditions, such as the [5+2] reaction with vinylaziridines, to create seven-membered cyclic ureas, demonstrating their utility in constructing complex heterocyclic systems. nih.govacs.org

These transformations highlight the synthetic versatility of methanesulfonyl isocyanate, allowing chemists to leverage its reactivity to build complex molecular architectures from simpler starting materials.

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Methanesulfonyl isocyanate | - |

| Methylene diphenyl diisocyanate | MDI |

| Hexamethylene diisocyanate | HDI |

| 1-(2-Pyridyl)piperazine | 2PP |

| Di-n-butylamine | DBA |

| Tryptamine | TRYP |

| 1-(9-Anthracenylmethyl)piperazine | MAP |

| 9-(N-methylaminomethyl)-anthracene | MAMA |

| 1-(2-Methoxyphenyl)piperazine | MOPP |

| Phenyl isocyanate | - |

| N-sulfonyl carbamate (B1207046) | - |

| N-sulfonyl urea | - |

| β-lactam | - |

Advanced Applications and Emerging Research Directions

Methanesulfonyl Isocyanate in the Synthesis of Complex Organic Molecules

The electrophilic nature of both the isocyanate carbon and the sulfur atom in sulfonyl isocyanates makes them powerful reagents for constructing complex organic frameworks, particularly nitrogen- and sulfur-containing heterocycles. arxada.comresearchgate.net These structural motifs are prevalent in many biologically active compounds, making sulfonyl isocyanates valuable tools in medicinal chemistry and drug discovery.

One notable application involves the rhodium-catalyzed transannulation of 1-sulfonyl-1,2,3-triazoles with isocyanates. In this reaction, readily available 1-mesyl-1,2,3-triazoles (where "mesyl" refers to the methanesulfonyl group) react efficiently with various isocyanates to produce highly substituted imidazolones. nih.gov This method provides a modular approach to synthesizing five-membered nitrogen-containing heterocycles, which are significant scaffolds in pharmaceuticals. nih.gov The reaction proceeds through the formation of a reactive azavinyl metal-carbene intermediate, which undergoes a formal [3+2] cycloaddition with the isocyanate. nih.gov

While research often highlights the broader class of sulfonyl isocyanates, the principles are directly applicable to methanesulfonyl isocyanate. For instance, the well-documented reactivity of chlorosulfonyl isocyanate (CSI) in [2+2] cycloadditions with alkenes to form β-lactams (a core structure in penicillin and other antibiotics) showcases the potential of the sulfonyl isocyanate moiety in building strained ring systems. wikipedia.orgcrossref.org Similarly, reactions with amines, alcohols, and thiols are fundamental transformations used to incorporate the sulfamoyl group into bioactive molecules. researchgate.net

The table below summarizes key synthetic applications involving sulfonyl isocyanates, demonstrating the types of complex molecules that can be generated.

| Reactant Class | Reagent | Product Class | Significance |

| 1-Mesyl-1,2,3-triazoles | Isocyanates (including potentially methanesulfonyl isocyanate) | Imidazolones | Access to diverse five-membered nitrogen heterocycles for drug discovery. nih.gov |

| Alkenes | Chlorosulfonyl Isocyanate (analogous reactivity) | β-Lactam-N-sulfonyls | Synthesis of core structures for antibiotics and other medicinal agents. wikipedia.org |

| Primary Alcohols | Chlorosulfonyl Isocyanate (analogous reactivity) | Carbamates | Formation of key linkages in pharmaceuticals and agrochemicals. wikipedia.orgguidechem.com |

| Carboxylic Acids | Chlorosulfonyl Isocyanate (analogous reactivity) | Nitriles | A method for functional group transformation in multi-step synthesis. wikipedia.org |

Role in Novel Material Science Formulations

In material science, isocyanates are fundamental building blocks for polyurethane polymers. mdpi.com While the bulk of the polyurethane market relies on aromatic diisocyanates like MDI and TDI, specialty isocyanates are being explored to create materials with unique properties. mdpi.com The incorporation of a sulfonyl group, such as in methanesulfonyl isocyanate, into a polymer backbone can impart specific characteristics due to its polarity and chemical stability.

Although direct, large-scale applications of methanesulfonyl isocyanate in material science are not yet widespread, its reactivity suggests significant potential. The sulfonyl group is known for its strong electron-withdrawing nature and its ability to form strong hydrogen bonds, which could be leveraged to enhance the thermal stability and mechanical properties of polymers.

Emerging research into functional materials has shown that related sulfonyl isocyanates can be used to modify material properties. For example, sulfonylimino phospholes, synthesized from the reaction of phosphole oxides with sulfonyl isocyanates, exhibit altered solid-state light emission properties, indicating potential applications in optoelectronics. researchgate.net Furthermore, the high reactivity of chlorosulfonyl isocyanate has been harnessed in the preparation of materials for lithium-ion batteries, suggesting that other sulfonyl isocyanates could play a role in energy storage technologies. arxada.com

The potential applications of methanesulfonyl isocyanate in material science are summarized in the table below.

| Application Area | Potential Role of Methanesulfonyl Isocyanate | Desired Material Property |

| Specialty Polymers | Monomer or co-monomer in polymerization | Enhanced thermal stability, improved mechanical strength, modified polarity. |

| Surface Modification | Reagent for functionalizing surfaces of other materials | Altered wettability, improved adhesion, introduction of reactive sites. |

| Functional Materials | Precursor for organic electronic components | Tunable photoluminescent properties. researchgate.net |

| Energy Storage | Component in electrolyte additives or binder materials | Improved performance and stability of battery components. arxada.com |

Green Chemistry Principles in Methanesulfonyl Isocyanate Synthetic Design

The traditional synthesis of isocyanates often involves highly toxic reagents such as phosgene (B1210022) and its derivatives (e.g., triphosgene), posing significant safety and environmental risks. rsc.orgnih.gov As the chemical industry moves toward more sustainable practices, the development of greener synthetic routes for isocyanates, including methanesulfonyl isocyanate, is a critical area of research. rsc.orgbiorizon.eu

Several established methods for synthesizing sulfonyl isocyanates have notable environmental drawbacks. The reaction of sulfonamides with phosgene generates hazardous byproducts. google.com Similarly, the synthesis of the related chlorosulfonyl isocyanate involves precursors like cyanogen (B1215507) chloride and sulfur trioxide, which are also highly toxic and corrosive. arxada.comwikipedia.org